molecular formula C12H20N2O B3307694 1-(4-methoxyphenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine CAS No. 933723-78-5

1-(4-methoxyphenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine

Cat. No. B3307694
CAS RN: 933723-78-5
M. Wt: 208.30
InChI Key: XLXASEROEWXCOV-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine” is a complex organic molecule. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a propane-1,3-diamine group (a three-carbon chain with amine groups on the first and third carbons). The molecule also has two methyl groups attached to the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent groups. The methoxyphenyl group is planar due to the conjugated pi system of the phenyl ring. The propane-1,3-diamine group is flexible and can rotate around its carbon-carbon and carbon-nitrogen bonds .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions with acids and alkylation reactions with alkyl halides. The presence of the methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. As an organic compound with polar groups, it is likely to be soluble in organic solvents and may also have some water solubility. The presence of the amine groups suggests that it could form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it were a drug or biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As an amine, it could be irritating to the skin, eyes, and respiratory system. Proper handling would include avoiding inhalation or contact with the skin or eyes, and using appropriate personal protective equipment .

Future Directions

The potential uses and future directions for this compound would depend on its specific properties and activities. If it shows biological activity, it could be further developed as a pharmaceutical or agrochemical. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .

properties

IUPAC Name

1-(4-methoxyphenyl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-8-12(13)10-4-6-11(15-3)7-5-10/h4-7,12H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXASEROEWXCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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